Lipophilicity Advantage (XlogP Δ = +0.3) Over the Dehalogenated 2-(Trifluoromethyl)naphthalene Analog
The computed lipophilicity of 1-chloro-2-(trifluoromethyl)naphthalene (XlogP = 4.7) exceeds that of its dehalogenated analog 2-(trifluoromethyl)naphthalene (XlogP = 4.4) by ΔXlogP = +0.3 log units [1]. This increment, attributable to the 1-chloro substituent, corresponds to an approximately 2-fold higher octanol-water partition coefficient. Both compounds share a topological polar surface area of 0 Ų and zero hydrogen-bond donors/acceptors, isolating the halogen contribution as the differentiating factor [1].
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 4.7 (1-chloro-2-(trifluoromethyl)naphthalene, CAS 2059-24-7) |
| Comparator Or Baseline | XlogP = 4.4 (2-(trifluoromethyl)naphthalene, CAS 581-90-8) |
| Quantified Difference | ΔXlogP = +0.3 (~2-fold higher partition coefficient) |
| Conditions | Computed XlogP values from chem960 database; identical calculation methodology applied to both compounds |
Why This Matters
Higher lipophilicity enhances membrane permeability and hydrophobic target engagement in medicinal chemistry applications, making the chloro-substituted compound preferable when increased logP is desired without adding a separate lipophilic appendage.
- [1] Chem960 (MIP). Naphthalene, 2-(trifluoromethyl)-: Computed XlogP = 4.4. https://mip.chem960.com (accessed 2026). View Source
